3H-1,2-Dithiole-3-thione, 5-(1,1,2,2-tetrafluoroethyl)-
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Overview
Description
3H-1,2-Dithiole-3-thione, 5-(1,1,2,2-tetrafluoroethyl)- is a compound belonging to the class of polysulfur-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Dithiole-3-thione, 5-(1,1,2,2-tetrafluoroethyl)- typically involves the sulfuration of 3-oxoesters, iso-propenyl derivatives, α-enolic dithioesters, and related compounds . Common reagents used in these reactions include elemental sulfur and disulfur dichloride . The reaction conditions often involve heating and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3H-1,2-Dithiole-3-thione, 5-(1,1,2,2-tetrafluoroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrafluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
3H-1,2-Dithiole-3-thione, 5-(1,1,2,2-tetrafluoroethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3H-1,2-Dithiole-3-thione, 5-(1,1,2,2-tetrafluoroethyl)- involves its ability to release hydrogen sulfide (H₂S), a gaseous signaling molecule . This release activates various molecular pathways, including the Nrf2/Keap1 pathway, which is involved in cellular defense against oxidative stress . The compound also interacts with sulfhydryl groups in proteins, leading to modifications that affect their function .
Comparison with Similar Compounds
Similar Compounds
Oltipraz: A well-known dithiolethione with chemopreventive properties.
Anethole dithiolethione: Another dithiolethione used for its antioxidant and hepatoprotective effects.
S-Danshensu: A compound with similar pharmacological activities, including antioxidant and neuroprotective properties.
Uniqueness
3H-1,2-Dithiole-3-thione, 5-(1,1,2,2-tetrafluoroethyl)- is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical properties and enhances its stability and reactivity compared to other dithiolethiones .
Properties
CAS No. |
106776-01-6 |
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Molecular Formula |
C5H2F4S3 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
5-(1,1,2,2-tetrafluoroethyl)dithiole-3-thione |
InChI |
InChI=1S/C5H2F4S3/c6-4(7)5(8,9)2-1-3(10)12-11-2/h1,4H |
InChI Key |
PVDMQMAPISPOAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SSC1=S)C(C(F)F)(F)F |
Origin of Product |
United States |
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